Product packaging for 2-(Bromomethyl)-3-chloro-6-methylpyridine(Cat. No.:)

2-(Bromomethyl)-3-chloro-6-methylpyridine

Cat. No.: B13002479
M. Wt: 220.49 g/mol
InChI Key: GDQDKNBNMWXDFN-UHFFFAOYSA-N
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Description

Strategic Significance of Halogenated Pyridines in Heterocyclic Chemistry

Halogenated pyridines are exceptionally valuable building blocks in organic synthesis, primarily because the carbon-halogen bond serves as a versatile reactive handle. acs.org Halogens, particularly chlorine and bromine, are excellent leaving groups in nucleophilic aromatic substitution reactions and are key participants in a wide array of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions. nih.govnih.gov These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds with high regioselectivity.

The position of the halogen on the pyridine (B92270) ring significantly influences its reactivity. For instance, 2-halopyridines are often excellent electrophilic partners in cross-coupling reactions due to the electronic influence of the adjacent ring nitrogen. nih.gov The strategic installation of a halogen atom onto a pyridine core provides a powerful disconnection point in retrosynthetic analysis, allowing complex molecular architectures to be constructed from simpler, readily available precursors. This approach is fundamental in medicinal chemistry for creating libraries of related compounds for structure-activity relationship (SAR) studies. nih.gov

Role of Methyl- and Bromomethyl-Substituted Pyridines as Versatile Synthons

Methyl-substituted pyridines, often called picolines, are important precursors for more complex derivatives. The methyl group can be functionalized through various reactions, most notably via free-radical halogenation to produce halomethylpyridines. Among these, bromomethyl-substituted pyridines are particularly useful and widely employed synthons in organic synthesis.

The 2-(bromomethyl)pyridine (B1332372) moiety is a potent electrophilic alkylating agent. The high reactivity of the bromomethyl group is attributed to its benzylic-like position, which stabilizes the transition state of nucleophilic substitution (SN2) reactions. This functional group readily reacts with a wide range of nucleophiles—including amines, alcohols, thiols, and carbanions—to introduce the pyridyl-methyl scaffold into a larger molecule. researchgate.netsigmaaldrich.com This reactivity makes bromomethyl pyridines indispensable tools for synthesizing ligands for coordination chemistry, as well as complex organic molecules with potential biological activity. sigmaaldrich.com

Structural Context of 2-(Bromomethyl)-3-chloro-6-methylpyridine within Contemporary Organic Synthesis

The compound this compound is a multi-functionalized heterocyclic building block that embodies the strategic principles outlined above. Its structure is primed for diverse and selective chemical transformations, making it a potentially valuable intermediate in multi-step organic synthesis. An analysis of its structure reveals several key features:

A Highly Reactive Electrophilic Center: The primary site of reactivity is the bromomethyl group at the C2 position. This group is an excellent electrophile, poised for SN2 reactions with various nucleophiles to build more complex molecular frameworks. researchgate.net

A Site for Cross-Coupling: The chloro substituent at the C3 position provides a secondary reactive handle. While less reactive than a bromo or iodo substituent, this chloro group can participate in metal-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other functional groups at this position. nih.gov

A Modulating Methyl Group: The methyl group at the C6 position influences the electronic properties of the pyridine ring and provides steric bulk, which can affect the reactivity and conformation of the molecule and its derivatives.

The Pyridine Core: The underlying pyridine ring is an electron-deficient system that can coordinate to metals and participate in various ring modification reactions. nih.govacs.org

The presence of two distinct reactive functional groups—the highly labile bromomethyl group and the more robust chloro group—positions this compound as a versatile synthon for sequential functionalization. A synthetic strategy could first exploit the high reactivity of the bromomethyl group for nucleophilic substitution, followed by a transition-metal-catalyzed cross-coupling reaction at the chloro position. This orthogonal reactivity allows for the controlled and stepwise construction of highly substituted pyridine derivatives.

Below is a data table of computed physical and chemical properties for a closely related isomer, which helps to place the target compound in a chemical context.

Table 1: Computed Properties of 2-Bromo-3-chloro-6-methylpyridine (Isomer)

PropertyValueSource
Molecular Formula C₆H₅BrClNPubChem nih.gov
Molecular Weight 206.47 g/mol PubChem nih.gov
XLogP3 2.9PubChem nih.gov
Hydrogen Bond Donor Count 0PubChem nih.gov
Hydrogen Bond Acceptor Count 1PubChem nih.gov
Rotatable Bond Count 0PubChem nih.gov
Exact Mass 204.92939 DaPubChem nih.gov
Complexity 99.1PubChem nih.gov

Note: This data is for the isomer 2-Bromo-3-chloro-6-methylpyridine (CAS 1211582-97-6) and is provided for illustrative purposes. Experimental data for the title compound is not widely available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrClN B13002479 2-(Bromomethyl)-3-chloro-6-methylpyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7BrClN

Molecular Weight

220.49 g/mol

IUPAC Name

2-(bromomethyl)-3-chloro-6-methylpyridine

InChI

InChI=1S/C7H7BrClN/c1-5-2-3-6(9)7(4-8)10-5/h2-3H,4H2,1H3

InChI Key

GDQDKNBNMWXDFN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)Cl)CBr

Origin of Product

United States

Synthetic Methodologies for 2 Bromomethyl 3 Chloro 6 Methylpyridine

Precursor Synthesis and Regioselective Functionalization of the Pyridine (B92270) Ring

The foundational step in the synthesis of 2-(bromomethyl)-3-chloro-6-methylpyridine is the construction of a properly substituted pyridine ring. This typically begins with a commercially available and less complex pyridine derivative, which is then functionalized in a regioselective manner.

Introduction of Chloro and Methyl Groups onto the Pyridine Core

The synthesis of the key precursor, 3-chloro-2,6-dimethylpyridine, often starts from 2,6-lutidine (2,6-dimethylpyridine). One common approach involves the N-oxidation of 2,6-lutidine to form 2,6-lutidine N-oxide. This N-oxide is a versatile intermediate that activates the pyridine ring for subsequent electrophilic substitution reactions. The regioselective chlorination of pyridine N-oxides can be achieved using various chlorinating agents. For instance, reagents like oxalyl chloride in the presence of a base can introduce a chlorine atom at specific positions of the pyridine ring researchgate.net.

An alternative strategy for synthesizing substituted pyridines involves a cascade reaction of dienals, alkynes, and sulfonyl azides, which allows for the creation of highly substituted pyridines in a one-pot manner nih.gov. While this provides a convergent approach, the more traditional linear synthesis starting from simpler pyridines often offers better control for specific substitution patterns.

Selective Bromination of Pyridine Rings

While the target molecule requires bromination at the methyl group, it is crucial to understand the methodologies for direct bromination of the pyridine ring to appreciate the selectivity challenges. Direct bromination of the pyridine ring is an electrophilic substitution reaction. For instance, 6-methylpyridine can be reacted with bromine in a suitable solvent like glacial acetic acid, often with a catalyst such as iron powder, to yield 3-bromo-6-methylpyridine pipzine-chem.com. The conditions for these reactions must be carefully controlled to avoid multiple substitutions and to direct the bromine to the desired position.

Bromomethylation Strategies at the Methyl Position

With the 3-chloro-2,6-dimethylpyridine precursor in hand, the next critical step is the selective introduction of a bromine atom onto one of the methyl groups.

Free-Radical Bromination Utilizing N-Bromosuccinimide (NBS) and Initiators

The most prevalent and effective method for the bromination of a methyl group attached to an aromatic ring is free-radical bromination. This reaction is typically carried out using N-Bromosuccinimide (NBS) as the brominating agent in a non-polar solvent such as carbon tetrachloride (CCl4). The reaction is initiated by either UV light or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

The selectivity of this reaction is a key consideration. In the case of 3-chloro-2,6-dimethylpyridine, there are two methyl groups at the 2- and 6-positions. The electronic and steric environment of these methyl groups will influence the regioselectivity of the bromination. Generally, the methyl group at the 2-position is more sterically hindered due to the adjacent chloro group at the 3-position. However, electronic effects also play a significant role in radical stability.

The reaction proceeds through a radical chain mechanism, where a bromine radical abstracts a hydrogen atom from a methyl group to form a benzylic-type radical. This radical then reacts with a bromine source (either NBS or Br2 generated in situ) to form the bromomethyl product and a new bromine radical, which continues the chain.

Reagent/ConditionRoleTypical SolventInitiator
N-Bromosuccinimide (NBS)Brominating agentCarbon tetrachloride (CCl4)AIBN or BPO
Azobisisobutyronitrile (AIBN)Radical initiator
Benzoyl Peroxide (BPO)Radical initiator
UV LightInitiation of radicals

Alternative Methods for Bromomethyl Group Introduction

While free-radical bromination with NBS is the most common approach, other methods for introducing a bromomethyl group exist. One such method involves the conversion of a hydroxymethyl group to a bromomethyl group. This would require the initial selective oxidation of one of the methyl groups of 3-chloro-2,6-dimethylpyridine to a hydroxymethyl group, followed by treatment with a brominating agent like phosphorus tribromide (PBr3) or hydrobromic acid (HBr). However, the initial selective oxidation can be challenging to achieve with high yields.

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound can be approached from both convergent and divergent synthetic strategies.

A divergent synthesis would start from a common intermediate, such as 3-chloro-2,6-dimethylpyridine, which is then subjected to various reactions to produce a library of related compounds, including the target molecule. This approach is efficient for generating molecular diversity wikipedia.org.

Step-by-Step Elaboration of Pyridine Scaffolds

The construction of the specific substitution pattern of the target molecule—a pyridine ring chlorinated at the 3-position and methylated at the 2- and 6-positions—is not a trivial one-pot reaction but rather a multi-step process. A plausible and common strategy begins with a readily available starting material, 2,6-lutidine, and introduces the required substituents sequentially.

The key intermediate for the final functionalization is 3-chloro-2,6-dimethylpyridine . Its synthesis can be envisioned through the following sequence:

Nitration of 2,6-Lutidine: The first step involves the electrophilic nitration of 2,6-lutidine to introduce a functional group at the 3-position. Due to the deactivating effect of the nitrogen atom on the pyridine ring, this reaction requires strong acidic conditions. Typically, a mixture of fuming nitric acid and sulfuric acid is used. This reaction yields 3-nitro-2,6-lutidine sigmaaldrich.com. The two methyl groups direct the incoming nitro group to the C-3 or C-5 position (which are equivalent in the starting material).

Reduction of the Nitro Group: The resulting 3-nitro-2,6-lutidine is then subjected to reduction to form 3-amino-2,6-dimethylpyridine . This transformation is commonly achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid, catalytic hydrogenation with catalysts like palladium on carbon (Pd/C), or iron powder in acetic acid.

Sandmeyer Reaction for Chlorination: The final step in elaborating the scaffold is the conversion of the amino group of 3-amino-2,6-dimethylpyridine into a chloro group. The Sandmeyer reaction is the classic and most effective method for this transformation. The process involves treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt. The subsequent introduction of copper(I) chloride (CuCl) catalyzes the decomposition of the diazonium salt, replacing the diazo group with a chlorine atom to afford the desired 3-chloro-2,6-dimethylpyridine scaffold.

This sequence provides a reliable pathway to the necessary pyridine core, upon which the final functional group interconversion can be performed.

Functional Group Interconversions Leading to the Target Compound

With the 3-chloro-2,6-dimethylpyridine scaffold in hand, the final step is the selective bromination of one of the methyl groups to yield the target compound, This compound . This transformation is a benzylic halogenation, which proceeds via a free-radical mechanism.

The most common and effective reagent for this purpose is N-bromosuccinimide (NBS). daneshyari.com The reaction is carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄) or benzene (B151609), and requires the presence of a radical initiator, like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or initiation by UV light. daneshyari.comgoogle.com The reaction is typically heated to reflux to facilitate the homolytic cleavage of the initiator and the bromine-nitrogen bond in NBS, generating the bromine radical that initiates the chain reaction.

The mechanism involves the following steps:

Initiation: The initiator (e.g., AIBN) decomposes upon heating to form free radicals.

Propagation: A bromine radical abstracts a hydrogen atom from one of the methyl groups of 3-chloro-2,6-dimethylpyridine, forming a stabilized benzylic-type radical and hydrogen bromide (HBr). This radical is stabilized by resonance with the pyridine ring. The HBr then reacts with NBS to produce a molecule of bromine (Br₂).

Propagation: The benzylic radical reacts with Br₂ (or NBS itself) to form the product, this compound, and a new bromine radical, which continues the chain reaction.

Regioselectivity is a key consideration in this step. In 3-chloro-2,6-dimethylpyridine, the methyl groups at the C-2 and C-6 positions are electronically distinct due to the influence of the adjacent chloro group at C-3. The electron-withdrawing nature of the chlorine atom can influence the stability of the radical intermediate at the adjacent C-2 position. Studies on the free-radical bromination of unsymmetrical lutidines have shown that electronic effects play a significant role in directing the halogenation. daneshyari.com While steric factors are also at play, bromination at the C-2 methyl group is a plausible outcome. Careful control of reaction conditions, particularly using a stoichiometric amount of NBS, is crucial to favor mono-bromination and prevent the formation of the di-brominated side product, 2,6-bis(bromomethyl)-3-chloropyridine.

Table 1: Typical Reaction Conditions for Free-Radical Bromination of Methylpyridines
ReagentInitiatorSolventTemperatureReference
N-Bromosuccinimide (NBS)Azobisisobutyronitrile (AIBN)Carbon Tetrachloride (CCl₄)Reflux daneshyari.com
N-Bromosuccinimide (NBS)Benzoyl Peroxide (BPO)BenzeneReflux daneshyari.com
1,3-dibromo-5,5-dimethylhydantoin (DBDMH)Radical Initiator or UV lightInert SolventVariable (e.g., 80-125 °C) google.com
N-Bromosuccinimide (NBS)UV LightCarbon Tetrachloride (CCl₄)Reflux google.com

Contemporary Advancements in Sustainable Pyridine Synthesis

Traditional methods for synthesizing pyridine derivatives often rely on harsh reaction conditions, toxic reagents, and multi-step procedures that generate significant waste, running counter to the principles of green chemistry. In recent years, substantial research has focused on developing more sustainable and environmentally benign methodologies for pyridine synthesis.

Key advancements in this area include:

Multicomponent Reactions (MCRs): One-pot multicomponent reactions, such as the Hantzsch pyridine synthesis and its modern variations, are highly efficient for creating complex pyridine structures from simple, readily available precursors in a single step. These reactions improve atom economy, reduce waste generation, and simplify purification processes.

Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool in organic synthesis. It can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. This technique is recognized as a green chemistry tool for its efficiency and energy conservation.

Use of Green Catalysts and Solvents: There is a growing emphasis on replacing hazardous reagents and solvents. This includes the development of reactions that can be performed in environmentally friendly solvents like water or supercritical CO₂, and the use of heterogeneous or recyclable catalysts (e.g., nanocatalysts) to minimize waste and facilitate product separation.

Solvent-Free Synthesis: Conducting reactions under solvent-free conditions is another important green approach. This method reduces the environmental impact associated with solvent use, recovery, and disposal, and can sometimes lead to improved reaction rates and selectivity.

Flow Chemistry: Continuous flow reactors offer significant advantages over batch processing for the synthesis of pyridines. They provide superior control over reaction parameters (temperature, pressure, mixing), enhance safety by minimizing the volume of hazardous materials at any given time, and allow for easier scalability.

These modern approaches aim to make the synthesis of important chemical building blocks, including complex pyridine derivatives, more efficient, economical, and environmentally responsible. While the specific application of these techniques to the synthesis of this compound may not be documented, these principles guide the future of pyridine synthesis.

Mechanistic Insights into Chemical Transformations Involving 2 Bromomethyl 3 Chloro 6 Methylpyridine

Understanding Radical Reaction Mechanisms in Benzylic Bromination Analogues

The synthesis of 2-(bromomethyl)-3-chloro-6-methylpyridine from its 2,6-dimethyl-3-chloropyridine precursor typically involves a free-radical bromination reaction. This transformation targets the methyl group at the 2-position, which is analogous to a benzylic position in toluene (B28343) derivatives due to its adjacency to the aromatic pyridine (B92270) ring. libretexts.org The mechanism is a chain reaction, commonly initiated by heat or light, using a reagent like N-bromosuccinimide (NBS). libretexts.org

The process unfolds in three main stages:

Initiation: The reaction begins with the homolytic cleavage of an initiator, or the bromine source itself (Br₂), to generate a bromine radical (Br•). masterorganicchemistry.commasterorganicchemistry.com In reactions involving NBS, a small amount of HBr produced during the reaction reacts with NBS to generate the low concentration of Br₂ needed for the chain process. libretexts.org

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group to form a resonance-stabilized pyridyl-methyl radical and a molecule of hydrogen bromide (HBr). libretexts.orgmasterorganicchemistry.com This radical is stabilized by the delocalization of the unpaired electron into the π-system of the pyridine ring, which makes the benzylic-type C-H bonds weaker than typical alkyl C-H bonds. libretexts.orgmasterorganicchemistry.com The newly formed pyridyl-methyl radical then reacts with a molecule of Br₂ to yield the brominated product and another bromine radical, which continues the chain reaction. masterorganicchemistry.com

Termination: The reaction ceases when radicals combine with each other, terminating the chain.

The selectivity and efficiency of free-radical bromination on pyridine derivatives can be highly dependent on the reaction conditions. sci-hub.se Studies on the bromination of picoline analogues have shown that the choice of solvent significantly influences the reaction's selectivity, particularly in minimizing the formation of dibrominated byproducts. sci-hub.se While carbon tetrachloride (CCl₄) is a classic solvent for these reactions, others like benzene (B151609) or dichloromethane (B109758) have been explored to optimize the yield of the desired monobrominated product. sci-hub.se

SubstrateSolventYield of Monobromo Product (%)Yield of Dibromo Product (%)Reference
2,6-LutidineBenzene3114 sci-hub.se
2,6-LutidineDichloromethane3213 sci-hub.se
2,6-LutidineCarbon Tetrachloride3121 sci-hub.se

Nucleophilic Substitution Processes at the Bromomethyl Center

The bromomethyl group of this compound is a prime site for nucleophilic substitution reactions, where the bromide ion acts as a good leaving group. These substitutions can proceed through two primary mechanisms: the Sₙ1 (substitution, nucleophilic, unimolecular) or the Sₙ2 (substitution, nucleophilic, bimolecular) pathway. masterorganicchemistry.comlibretexts.org

The Sₙ1 reaction is a two-step process. chemicalnote.com The first and rate-determining step involves the spontaneous dissociation of the C-Br bond to form a carbocation intermediate. libretexts.org This pyridyl-methyl carbocation is analogous to a benzylic carbocation and is significantly stabilized by resonance with the adjacent pyridine ring. The stability of this intermediate makes the Sₙ1 pathway plausible. chemicalnote.com In the second, faster step, a nucleophile attacks the carbocation to form the final product. libretexts.org The rate of an Sₙ1 reaction is dependent only on the concentration of the substrate. libretexts.org

The Sₙ2 reaction , in contrast, is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. libretexts.org This mechanism involves a five-coordinate transition state. The rate of an Sₙ2 reaction depends on the concentrations of both the substrate and the nucleophile. chemicalnote.com A key factor influencing Sₙ2 reactions is steric hindrance; less crowded substrates react more quickly. chemicalnote.com

The operative mechanism for a given reaction of this compound depends on several factors, including the strength of the nucleophile, the solvent polarity, and the reaction temperature. Strong nucleophiles and polar aprotic solvents tend to favor the Sₙ2 pathway, while weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate favor the Sₙ1 pathway. youtube.com

CharacteristicSₙ1 MechanismSₙ2 Mechanism
KineticsFirst-order (Rate = k[Substrate]) libretexts.orgSecond-order (Rate = k[Substrate][Nucleophile]) chemicalnote.com
MechanismTwo steps, via carbocation intermediate chemicalnote.comOne step, concerted libretexts.org
Substrate StructureFavored by stable carbocations (e.g., tertiary, benzylic) chemicalnote.comFavored by less sterically hindered substrates (e.g., methyl, primary) chemicalnote.com
NucleophileWeak nucleophiles are effective youtube.comRequires strong nucleophiles youtube.com
SolventFavored by polar protic solvents youtube.comFavored by polar aprotic solvents youtube.com
StereochemistryRacemization at a chiral centerInversion of configuration at a chiral center libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions at Chloro- and Bromo-Substituted Pyridine Positions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming new carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize halogenated pyridines. acs.orgwikipedia.org These reactions, including the Suzuki-Miyaura, Sonogashira, and Heck couplings, generally proceed through a common catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

The reactivity of the halogenated positions on a pyridine ring is a critical factor. The typical order of reactivity for the halogen leaving group is I > Br > OTf >> Cl. libretexts.org The 3-chloro position on this compound presents a challenge, as aryl chlorides are significantly less reactive than the corresponding bromides or iodides. acs.org Successful coupling at a chloro position often requires specialized palladium catalysts, such as those incorporating bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), which facilitate the difficult oxidative addition step. acs.orgresearchgate.netnih.gov

Suzuki-Miyaura Coupling: This reaction pairs the halopyridine with an organoboron reagent (a boronic acid or ester) in the presence of a base. wikipedia.org It is highly effective for synthesizing biaryl compounds. For chloropyridines, the choice of ligand is crucial for achieving good yields. acs.org For instance, sterically hindered phosphine ligands have been shown to be essential for the coupling of 3-chloropyridine. acs.org

Sonogashira Coupling: This reaction couples a haloarene with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. researchgate.netlibretexts.org It is a direct method for creating C(sp²)-C(sp) bonds and synthesizing arylalkynes. libretexts.org The reaction can be performed under mild conditions, but as with other couplings, activating the C-Cl bond requires an efficient catalytic system. researchgate.net

While the C(sp²)-Cl bond at the 3-position can be functionalized under appropriate catalytic conditions, the C(sp³)-Br bond of the bromomethyl group has different reactivity. Palladium-catalyzed cross-coupling of benzylic halides is also possible but may proceed through different mechanistic pathways and can be competitive with other processes like β-hydride elimination. wikipedia.org The selective coupling at one site over the other would depend heavily on the specific catalyst system and reaction conditions employed.

Coupling ReactionCoupling PartnerTypical Catalyst System (for Chloropyridines)Reference
Suzuki-MiyauraArylboronic AcidPd/C with a sterically hindered phosphine ligand (e.g., 2-(dicyclohexylphosphino)biphenyl) acs.org
SonogashiraTerminal AlkynePd(CF₃COO)₂, PPh₃, CuI researchgate.net
Buchwald-Hartwig AminationPrimary/Secondary AminePd precatalysts with RuPhos or BrettPhos ligands nih.gov

Chemical Reactivity and Derivatization Strategies of 2 Bromomethyl 3 Chloro 6 Methylpyridine

Reactivity of the Bromomethyl Moiety as an Electrophile

The bromomethyl group (-CH₂Br) attached to the pyridine (B92270) ring at the 2-position is a potent electrophilic center. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. fiu.edu This reactivity is central to many derivatization strategies involving this compound.

Reactions with Carbon Nucleophiles

The electrophilic nature of the bromomethyl group allows for the formation of new carbon-carbon bonds through reactions with various carbon-based nucleophiles. For instance, in reactions analogous to the alkylation of 2-alkyl pyridines, a lithiated species can be generated and subsequently reacted with an electrophile. wpmucdn.com In the case of 2-(bromomethyl)-3-chloro-6-methylpyridine, the compound itself serves as the electrophile.

A common strategy involves the use of carbanions, such as those derived from malonic esters or other active methylene (B1212753) compounds. The reaction typically proceeds by deprotonating the active methylene compound with a suitable base (e.g., sodium ethoxide) to generate a nucleophilic enolate, which then attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion. This results in the formation of a new C-C bond, elongating the carbon chain at the 2-position of the pyridine ring.

These alkylation reactions are fundamental in synthetic organic chemistry for constructing more complex molecular frameworks from simpler precursors. The specific conditions, such as the choice of solvent (e.g., THF, DMF) and base, are critical for optimizing the reaction yield and minimizing side reactions. wpmucdn.comnih.gov

Formation of Sulfur-Containing Derivatives

The bromomethyl group readily reacts with sulfur-based nucleophiles to yield a variety of sulfur-containing derivatives. A prominent example is the reaction with thiols (R-SH) or their corresponding thiolates (R-S⁻), which are potent nucleophiles. This reaction, typically conducted in the presence of a base to deprotonate the thiol, leads to the formation of thioethers.

The reaction of 2-(bromomethyl)-1,3-thiaselenole with 1,3-benzothiazole-2-thiol (B7764131) demonstrates the high reactivity of bromomethyl groups with sulfur nucleophiles, proceeding through multiple potential pathways. mdpi.com Similarly, reacting this compound with a thiol like potassium thiocyanate (B1210189) (KSCN) or a simple alkyl thiol would result in the displacement of the bromide to form a thiocyanate or a thioether, respectively. These reactions are valuable for introducing sulfur atoms into the molecular structure, which is a common feature in many biologically active compounds and functional materials.

Nitrogen-Based Derivatizations (e.g., Quaternary Pyridinium (B92312) Salts, Amines)

The reaction of the bromomethyl group with nitrogen-containing nucleophiles is a widely used strategy for derivatization. This includes reactions with primary and secondary amines, as well as with tertiary amines or other pyridine-type molecules to form quaternary salts. nih.govclockss.org

When this compound is treated with a primary or secondary amine, a nucleophilic substitution occurs, leading to the formation of a new secondary or tertiary amine, respectively. This N-alkylation reaction is a straightforward method for attaching the substituted pyridyl moiety to another molecule via a nitrogen linker.

Furthermore, reaction with a tertiary amine or another pyridine results in the formation of a quaternary pyridinium salt. clockss.org In this process, the nitrogen atom of the nucleophile attacks the bromomethyl carbon, displacing the bromide and forming a positively charged quaternary ammonium (B1175870) center. These ionic compounds often exhibit unique properties and serve as intermediates for further transformations or as final products with specific applications.

Transformations of the Chloro Substituent on the Pyridine Ring

The chloro group at the 3-position of the pyridine ring offers a secondary site for chemical modification. Unlike the highly reactive bromomethyl group, the chloro substituent is attached to an aromatic ring and its reactivity is governed by the principles of nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) with Various Nucleophiles

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for modifying the pyridine ring itself. libretexts.orgyoutube.com In this mechanism, a nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), forming a temporary, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is restored upon the expulsion of the leaving group.

The feasibility of SNAr reactions on chloropyridines is highly dependent on the position of the chloro substituent and the presence of activating groups. wuxibiology.compressbooks.pub The pyridine nitrogen atom acts as an electron-withdrawing group, which can stabilize the negative charge of the Meisenheimer intermediate, thereby activating the ring towards nucleophilic attack. Substitutions at the 2- and 4-positions are generally more facile than at the 3-position because the negative charge in the intermediate can be delocalized directly onto the electronegative nitrogen atom. wuxibiology.comvaia.com

For 3-chloropyridines, the activation by the ring nitrogen is less effective, making SNAr reactions more challenging and often requiring more forcing conditions (e.g., high temperatures, strong nucleophiles). vaia.combath.ac.uk Despite this, various nucleophiles, including alkoxides, amines, and thiols, can displace the chloro group under appropriate conditions to yield substituted pyridine derivatives. acs.orgnih.gov The reactivity order for leaving groups in SNAr often follows F > Cl > Br > I, which is opposite to SN1/SN2 reactions and highlights the rate-determining nature of the nucleophilic attack. nih.govyoutube.com

Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira) for Aryl and Alkynyl Linkages

Metal-catalyzed cross-coupling reactions provide a powerful and versatile alternative for functionalizing the chloro-substituted position. These reactions are generally less sensitive to the electronic constraints that govern SNAr reactions and can be used to form C-C bonds under milder conditions.

The Suzuki-Miyaura coupling reaction, which typically employs a palladium catalyst, couples the aryl chloride with a boronic acid or ester. researchgate.net This reaction is a robust method for forming biaryl linkages, connecting the pyridine ring to another aromatic or heteroaromatic system. nih.gov The choice of catalyst, ligands, and base is crucial for achieving high efficiency, especially with a less reactive substrate like a 3-chloropyridine. researchgate.net

The Sonogashira coupling is another palladium-catalyzed reaction that involves the coupling of an aryl halide with a terminal alkyne, typically in the presence of a copper co-catalyst. rsc.orgrsc.org This reaction is the premier method for synthesizing aryl-alkynyl structures, directly attaching an alkynyl group to the 3-position of the pyridine ring. nih.govresearchgate.net This transformation is valuable for creating rigid, linear extensions to the molecular scaffold. Both Suzuki and Sonogashira reactions have greatly expanded the synthetic utility of aryl chlorides, including this compound, allowing for the construction of complex molecules with diverse functionalities. researchgate.net

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. This localization of the lone pair confers basic and nucleophilic properties to the nitrogen atom, making it a key site for various chemical transformations. The reactivity of this nitrogen is analogous to that of a tertiary amine and is a central feature of the molecule's chemistry.

N-Alkylation Reactions

The pyridine nitrogen can readily undergo N-alkylation when treated with alkylating agents, leading to the formation of quaternary pyridinium salts. This reaction, often referred to as quaternization, involves the attack of the nucleophilic nitrogen on an electrophilic carbon atom. The resulting pyridinium salt bears a positive charge on the nitrogen atom, which significantly alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack.

While specific studies on the N-alkylation of this compound are not extensively documented in publicly available literature, the general mechanism is well-established for a wide range of pyridine derivatives. The reaction typically proceeds by mixing the pyridine with an alkyl halide (e.g., methyl iodide, ethyl bromide) or other alkylating agents like alkyl triflates. The reaction rate is influenced by the nature of the alkylating agent, the solvent, and the steric and electronic environment of the pyridine nitrogen.

It is important to note that this compound itself contains a reactive bromomethyl group, which is also an alkylating agent. Under certain conditions, this could lead to intermolecular N-alkylation, resulting in dimerization or polymerization. Careful control of reaction conditions is therefore crucial to achieve selective N-alkylation with an external electrophile.

ReactantReagentProduct TypeGeneral Conditions
Pyridine DerivativeAlkyl Halide (e.g., CH₃I)N-Alkyl Pyridinium HalideNeat or in a polar aprotic solvent (e.g., acetonitrile (B52724), DMF)
Pyridine DerivativeAlkyl TriflateN-Alkyl Pyridinium TriflateOften at room temperature

Table 1: General Overview of N-Alkylation of Pyridines

N-Oxidation Processes

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. The resulting N-oxide exhibits significantly different reactivity compared to the parent pyridine. The N-O bond introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, which has several consequences:

It increases the electron density of the pyridine ring, particularly at the 2- and 4-positions, making it more susceptible to electrophilic substitution.

The N-oxide can act as an oxygen transfer agent in various reactions.

However, the N-oxidation of pyridines bearing a bromomethyl group, such as 2-(bromomethyl)pyridine (B1332372), presents challenges. Attempts to oxidize 2-(bromomethyl)pyridine with m-CPBA have been reported to result in the formation of the corresponding picolyl alcohol, indicating that the bromomethyl group can be more susceptible to reaction under these conditions than the pyridine nitrogen. researchgate.net This suggests that the synthesis of this compound N-oxide would likely require careful selection of the oxidizing agent and reaction conditions to avoid undesired side reactions involving the bromomethyl group.

Starting MaterialOxidizing AgentPotential ProductObserved Challenge/Side Reaction
2-(Bromomethyl)pyridinem-CPBA2-(Bromomethyl)pyridine N-OxideFormation of picolyl alcohol researchgate.net
4-Chloro-3-methoxy-2-methylpyridineHydrogen Peroxide / Phosphotungstic acid4-Chloro-3-methoxy-2-methylpyridine-N-oxideSuccessful N-oxidation patsnap.com

Table 2: Examples of N-Oxidation of Substituted Pyridines

Coordination Chemistry with Transition Metal Ions

The lone pair of electrons on the pyridine nitrogen allows it to act as a ligand in coordination complexes with various transition metal ions. Pyridine and its derivatives are common ligands in coordination chemistry, forming stable complexes with a wide range of metals, including but not limited to ruthenium, rhodium, palladium, platinum, copper, and iron. The formation of these complexes can have a profound impact on the reactivity of the pyridine ring and any attached substituents.

In the case of this compound, the nitrogen atom can coordinate to a metal center. The resulting complex would feature a metal-nitrogen bond, and the properties of the complex (e.g., stability, geometry, reactivity) would depend on the nature of the metal ion, its oxidation state, and the other ligands in its coordination sphere.

Furthermore, the presence of the bromomethyl group at the 2-position introduces the possibility of this molecule acting as a bidentate ligand, where both the pyridine nitrogen and the bromine atom of the bromomethyl group could potentially coordinate to the same metal center, forming a chelate ring. Such bidentate N,X-ligands (where X is a halogen) are of interest in catalysis and materials science. Research on related compounds, such as 2-bromo-6-chloromethylpyridine, has been conducted in the context of creating precursors for multidentate ligands for biomimetic metal ion chelates. mdpi.com

Ligand TypeMetal Ion ExamplesPotential Coordination Mode
Monodentate PyridineRu(II), Pd(II), Pt(II), Cu(I), Fe(II)N-coordination
Bidentate PyridinePd(II), Pt(II)N, Br-chelation

Table 3: Potential Coordination Modes of this compound

Orthogonal Reactivity and Selective Functionalization Approaches

The structure of this compound presents multiple reactive sites, which allows for the possibility of orthogonal reactivity and selective functionalization. Orthogonal reactivity refers to the ability to address one reactive site in a molecule chemoselectively in the presence of other reactive groups. The key reactive sites in this molecule are:

The nucleophilic pyridine nitrogen atom.

The electrophilic carbon atom of the bromomethyl group.

The C-Cl bond on the pyridine ring, which can participate in cross-coupling reactions.

The C-H bonds of the methyl group, which could potentially be functionalized.

The challenge and opportunity lie in controlling the reaction conditions to favor transformation at a single desired site. For instance, the nucleophilic pyridine nitrogen can be selectively targeted with strong alkylating agents or under conditions that favor quaternization.

Conversely, the electrophilic bromomethyl group is susceptible to nucleophilic substitution. A wide range of nucleophiles, such as amines, thiols, and alkoxides, can displace the bromide ion. This reactivity is a common strategy for introducing diverse functionalities. For example, in the related compound 3-(bromomethyl)-6-chloro-2-iodo-5-methylpyridine, the bromomethyl group is known to undergo nucleophilic substitution.

The chloro substituent on the pyridine ring offers another handle for functionalization, typically through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds. The reactivity of the C-Cl bond in such reactions is generally lower than that of a C-Br or C-I bond, which could be exploited for selective functionalization if other halogen substituents were present.

The selective functionalization of one site over another depends on the careful choice of reagents and reaction conditions. For example, a soft nucleophile might preferentially react at the soft electrophilic center of the bromomethyl group, while a hard electrophile would target the hard nucleophilic pyridine nitrogen. The development of synthetic routes that exploit this differential reactivity is a key aspect of utilizing such substituted pyridines as building blocks in the synthesis of more complex molecules.

Reactive SiteType of ReactionExample Reagents/ConditionsPotential Product
Pyridine NitrogenN-AlkylationMethyl IodideN-Methyl Pyridinium Salt
Pyridine NitrogenN-OxidationPeroxy Acid (e.g., m-CPBA)Pyridine N-Oxide
Bromomethyl GroupNucleophilic SubstitutionSodium Azide, Potassium Thiocyanate2-(Azidomethyl) or 2-(Thiocyanatomethyl) derivative
Chloro GroupSuzuki CouplingArylboronic acid, Pd catalyst, Base3-(Aryl)-2-(bromomethyl)-6-methylpyridine

Table 4: Potential Orthogonal Functionalization Strategies


Computational Chemistry and Quantum Chemical Analyses of 2 Bromomethyl 3 Chloro 6 Methylpyridine

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure Optimization

DFT would be the cornerstone of such an investigation, providing foundational data on the molecule's geometry and electronic properties.

A crucial first step would be the exploration of the conformational landscape of the bromomethyl group relative to the pyridine (B92270) ring. By rotating the C-C bond connecting the bromomethyl group to the ring, researchers could identify the most stable conformer (the global minimum on the potential energy surface) and any other low-energy conformers. This analysis is vital as the conformation can significantly influence the molecule's reactivity and spectroscopic signature.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. tcichemicals.commdpi.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. aps.org A smaller gap generally suggests higher reactivity. For a molecule like 2-(Bromomethyl)-3-chloro-6-methylpyridine, the distribution of these orbitals would indicate the most likely sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Expected Data Significance
HOMO Energy (eV) Value Indicates electron-donating ability
LUMO Energy (eV) Value Indicates electron-accepting ability
HOMO-LUMO Gap (eV) Value Relates to chemical reactivity and stability

Note: This table is hypothetical and for illustrative purposes only, as no specific data for this compound was found.

An MEP map would visually represent the electrostatic potential on the electron density surface of the molecule. derpharmachemica.comresearchgate.netresearchgate.net This map uses a color scale to denote regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, one would expect to see negative potential around the nitrogen atom of the pyridine ring and potentially the chlorine atom, while the area around the hydrogen atoms of the methyl and bromomethyl groups would likely show positive potential. derpharmachemica.comresearchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation Studies

Table 2: Hypothetical NBO Analysis Data for Key Interactions in this compound

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
LP (N) π*(C-C) Value
LP (Cl) σ*(C-Br) Value
σ(C-H) σ*(C-Br) Value

Note: This table is hypothetical and for illustrative purposes only, as no specific data for this compound was found.

Prediction of Spectroscopic Parameters (NMR, IR, Raman) through Computational Models

Computational models can predict spectroscopic data with a reasonable degree of accuracy. Theoretical calculations of NMR chemical shifts (¹H and ¹³C), as well as vibrational frequencies (IR and Raman), would be invaluable for complementing experimental data, aiding in the structural confirmation and assignment of spectral peaks. nih.gov

Theoretical Investigations of Reaction Mechanisms and Transition State Geometries

Given the presence of a reactive bromomethyl group, computational studies could elucidate the mechanisms of various reactions, such as nucleophilic substitutions. By locating the transition state structures and calculating their energies, chemists can understand the reaction pathways and predict the feasibility and kinetics of different transformations.

Analytical Chemistry Methodologies for Characterization and Purity Assessment

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for separating 2-(Bromomethyl)-3-chloro-6-methylpyridine from starting materials, by-products, and degradation products. The choice of technique is dictated by the analyte's volatility, polarity, and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like halogenated pyridine (B92270) derivatives. ub.edu The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column before being detected by a mass spectrometer, which provides structural information for identification. nih.gov

Detailed research findings indicate that for pyridine and its derivatives, GC-MS analysis often employs a (5%-phenyl)-methylpolysiloxane or wax-based capillary column (e.g., HP-5ms or Stabilwax-DB) to achieve effective separation. mdpi.comosha.gov The mass spectrometer is typically operated in either total ion current (TIC) mode for general screening or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis of the target compound and known impurities. nih.govmdpi.com The electron ionization energy is commonly set at 70 eV. mdpi.com GC-MS methods are crucial for monitoring reaction conversion and identifying by-products in synthetic processes, such as in the synthesis of related bromo-chloromethylpyridine precursors. mdpi.com The technique's high sensitivity allows for the detection of analytes at very low concentrations. mdpi.com

Table 1: Typical GC-MS Parameters for Pyridine Derivative Analysis

Parameter Typical Setting Source(s)
Column 60 m x 0.32 mm i.d., 1.0 µm df Stabilwax-DB osha.gov
HP-5ms (5%-phenyl)-methylpolysiloxane mdpi.com
Carrier Gas Helium or Nitrogen mdpi.comosha.gov
Injection Mode Split/Splitless tandfonline.com
Detector Mass Spectrometer (Quadrupole or Time-of-Flight) nih.gov
Ionization Mode Electron Ionization (EI) at 70 eV mdpi.com
Acquisition Mode Total Ion Current (TIC) or Selected Ion Monitoring (SIM) nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment and quantification of a broad range of compounds, particularly those that are non-volatile or thermally labile. For pyridine derivatives, reversed-phase HPLC is a common approach. sigmaaldrich.com In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

While specific HPLC methods for this compound are proprietary, general principles for related compounds suggest that separation is achieved by optimizing the mobile phase composition, flow rate, and column temperature. Detection is commonly performed using an ultraviolet (UV) spectrophotometer, as the pyridine ring is chromophoric. For more complex mixtures or trace-level analysis, HPLC can be coupled with a mass spectrometer (LC-MS), providing an orthogonal technique to GC-MS for comprehensive characterization. bldpharm.com

Supercritical Fluid Chromatography (SFC) is an advanced separation technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. mdpi.com It is considered a hybrid of gas and liquid chromatography and is particularly noted for its high efficiency and speed. researchgate.net For the analysis of pyridine derivatives, SFC can offer higher selectivity compared to traditional reversed-phase HPLC. nih.gov

A key advantage of SFC is the ability to use specialized stationary phases to enhance separation. Columns with a 2-ethylpyridine (B127773) stationary phase have become a standard for the analysis of basic compounds, often providing excellent peak shape without the need for basic additives in the mobile phase. mdpi.compci-hplc.com The mobile phase typically consists of supercritical CO₂ modified with a small amount of an organic solvent, such as methanol. nih.gov The unique properties of SFC, including low viscosity and high diffusivity of the mobile phase, allow for rapid analysis times, often under 15 minutes. nih.gov

Table 2: SFC Parameters for Dihydropyridine Analysis

Parameter Typical Setting Source(s)
Column Hypersil bare silica; 2-Ethylpyridine nih.govpci-hplc.com
Mobile Phase Methanol-modified Carbon Dioxide (CO₂) nih.gov
Column Temperature 50 °C nih.gov
Back Pressure 150 bar nih.gov
Detector UV (e.g., 240 nm) nih.gov

Purity Determination Protocols and Standards

The determination of purity for this compound requires a well-defined protocol that includes the use of a qualified reference standard and a validated analytical method. Analytical standards for related compounds like pyridine are available with high purity, often ≥99.9% as determined by GC. sigmaaldrich.com For intermediates, purity specifications may vary, with examples like 3-Bromo-2-chloro-6-methylpyridine being commercially available at 96% purity. sigmaaldrich.com

A purity determination protocol is validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. wiley.com This validation process assesses several key performance characteristics.

Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. This is often evaluated by the coefficient of determination (R²) of the calibration curve. mdpi.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com

Accuracy: The closeness of test results to the true value, often assessed through recovery studies on spiked samples. mdpi.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). mdpi.com

Table 3: Key Validation Parameters for Purity Assessment Methods

Validation Parameter Description Acceptance Criteria Example Source(s)
Linearity (R²) Measures the correlation of the calibration curve. R² > 0.995 researchgate.net
Accuracy (Recovery) Measures the agreement between the measured and true value. 98-102% wiley.com
Precision (RSD) Measures the repeatability of the measurement. RSD ≤ 7-8% nih.gov
LOD/LOQ Defines the lower limits of detection and quantification. Calculated based on signal-to-noise ratio or standard deviation of the response. mdpi.com

Method Development for Robust and Reproducible Analytical Characterization

Developing a robust and reproducible analytical method is a critical, multi-step process. The goal is to create a method that is insensitive to small variations in procedural parameters, ensuring consistent performance over time and across different laboratories. Modern approaches like Analytical Quality by Design (AQbD) provide a systematic framework for method development, involving risk assessment and optimization experiments to define a robust operating space. wiley.com

The development process for a method to characterize this compound would typically involve:

Selection of Technique: Choosing the appropriate chromatographic technique (GC, HPLC, or SFC) based on the compound's physicochemical properties.

Sample Preparation: Developing a procedure to isolate the analyte from complex matrices and potential interferences. For halogenated organic compounds, this is a critical step to ensure reliable results. ub.edu

Optimization of Conditions: Systematically optimizing chromatographic parameters. For HPLC or SFC, this includes screening different stationary phases and optimizing the mobile phase composition (e.g., modifier type and ratio, additives) to achieve the desired separation. researchgate.net For GC, optimization focuses on the temperature program and gas flow rate.

Method Validation: Once optimal conditions are established, the method is fully validated according to ICH guidelines to demonstrate its suitability for the intended application, as detailed in the previous section. wiley.com

This systematic approach ensures the final analytical method is robust, reproducible, and provides reliable data for the characterization and purity assessment of this compound.

Role of 2 Bromomethyl 3 Chloro 6 Methylpyridine As a Key Synthetic Intermediate

Building Block in the Construction of Complex Heterocyclic Compounds

The presence of a highly reactive bromomethyl group makes 2-(Bromomethyl)-3-chloro-6-methylpyridine an excellent starting material for the synthesis of fused and substituted heterocyclic systems. The bromomethyl moiety readily undergoes nucleophilic substitution reactions with a variety of nucleophiles, including amines, thiols, and alcohols, leading to the introduction of diverse functional groups. This reactivity is fundamental to the construction of complex molecular architectures.

For instance, in the synthesis of ring-fused dihydrothiazolo[3,2-a]pyridone scaffolds, a bromomethyl-substituted derivative serves as a versatile intermediate. nih.gov This allows for the late-stage introduction of various substituents, including heteroatoms, which would be otherwise difficult to incorporate. nih.gov The reactivity of the bromomethyl group enables the formation of new carbon-heteroatom and carbon-carbon bonds, facilitating the efficient optimization of biologically active compounds.

The general reactivity of halogenated pyridines allows them to act as precursors for a variety of nitrogen-containing heterocyclic compounds. mdpi.commdpi.comnih.govresearchgate.net Metal-catalyzed cyclization reactions are a powerful tool for constructing such systems, and intermediates like this compound can be strategically employed in these transformations. mdpi.com

Precursor for Advanced Pyridine-Based Ligands in Coordination Chemistry

Pyridine-based ligands are of paramount importance in coordination chemistry, playing a crucial role in supporting transition metal ions in various applications, including biomimetic chemistry. mdpi.com The structural and electronic properties of these ligands can be finely tuned by modifying the substituents on the pyridine (B92270) ring. This compound is an ideal precursor for the synthesis of advanced, functionalized pyridine-based ligands.

The bromomethyl group can be readily transformed into a variety of coordinating moieties. For example, reaction with primary or secondary amines can lead to the formation of polydentate ligands containing both the pyridine nitrogen and the newly introduced amino groups as coordination sites. These multidentate ligands are essential for mimicking the coordination environment of metal ions in metalloenzymes. mdpi.com

A closely related isomer, 2-bromo-6-chloromethylpyridine, has been utilized as a precursor for the immobilization of biomimetic metal ion chelates on functionalized carbons. mdpi.com This highlights the utility of the chloromethyl group (and by extension, the more reactive bromomethyl group) in linking ligand scaffolds to solid supports, which is advantageous for catalyst recovery and reuse. The synthesis of such precursors has been optimized to avoid harsh reagents, making them more accessible for broader applications. mdpi.com

Ligand PrecursorFunctional Group for Ligand SynthesisPotential Application
This compoundBromomethylSynthesis of polydentate ligands for coordination chemistry and catalysis.
2-bromo-6-chloromethylpyridineChloromethylImmobilization of biomimetic metal complexes on solid supports. mdpi.com

Intermediate for the Synthesis of Substituted Pyridine Scaffolds for Diverse Chemical Research

The pyridine scaffold is a ubiquitous structural motif in medicinal chemistry and materials science due to its unique chemical properties and biological activity. nih.gov The ability to introduce a wide range of substituents onto the pyridine ring is crucial for the development of new drugs and functional materials. This compound serves as a versatile platform for accessing a diverse array of substituted pyridine derivatives.

The halogen atoms on the pyridine ring, in addition to the bromomethyl group, provide multiple reaction sites for functionalization. The chlorine atom can participate in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to form new carbon-carbon and carbon-nitrogen bonds, respectively. This allows for the introduction of aryl, alkyl, and amino groups at the 3-position of the pyridine ring.

The synthesis of functionalized pyridine derivatives is a key area of research, with numerous methods being developed to introduce a variety of substituents with high regioselectivity. researchgate.netresearchgate.net The presence of multiple reactive sites on this compound allows for a stepwise and controlled functionalization, leading to the generation of libraries of substituted pyridine scaffolds for screening in drug discovery and materials science research.

Reactive SiteType of ReactionPotential Functionalization
Bromomethyl groupNucleophilic SubstitutionIntroduction of amines, ethers, thioethers, and other functional groups.
Chlorine atomCross-coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)Introduction of aryl, vinyl, and amino substituents.
Pyridine RingElectrophilic/Nucleophilic Aromatic SubstitutionFurther modification of the pyridine core.

Strategic Applications in Target-Oriented Organic Synthesis

In the context of target-oriented organic synthesis, the goal is the efficient and selective construction of a specific, often complex, molecule. The strategic use of versatile building blocks is paramount to the success of such endeavors. This compound, with its multiple and differentially reactive functional groups, is a valuable tool for synthetic chemists.

The application of trifluoromethylpyridines as key structural motifs in active agrochemical and pharmaceutical ingredients highlights the importance of substituted pyridines in applied chemistry. nih.gov While not containing a trifluoromethyl group itself, this compound provides a scaffold that can be further elaborated to incorporate a wide range of functional groups, including those known to impart desirable biological or material properties. Its use in the synthesis of compounds with potential anti-cancer, anti-inflammatory, and antiviral properties is an active area of research. nbinno.com

Future Research Directions and Unexplored Reactivity of 2 Bromomethyl 3 Chloro 6 Methylpyridine

Development of Novel Catalytic Transformations at Halogen and Bromomethyl Sites

The dual reactivity of 2-(Bromomethyl)-3-chloro-6-methylpyridine offers a rich playground for selective catalytic transformations. The bromomethyl group is highly susceptible to nucleophilic substitution, while the chloro-substituent on the pyridine (B92270) ring is amenable to various transition-metal-catalyzed cross-coupling reactions.

Future research could systematically explore the selective functionalization of these two sites. The high reactivity of the bromomethyl group allows for its preferential substitution with a wide range of nucleophiles (O, N, S, and C-based) under mild conditions, leaving the chloro group intact for subsequent, more robust catalytic reactions.

Conversely, advancements in catalysis could enable the selective activation of the C-Cl bond in the presence of the bromomethyl group. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), Buchwald-Hartwig (with amines), and cyanation reactions, could be optimized to functionalize the C3 position. The development of catalyst systems that operate under sufficiently mild conditions to avoid side reactions at the bromomethyl site is a key research challenge.

Furthermore, more advanced and currently unexplored transformations could be investigated:

Dual Cross-Coupling: A one-pot, dual cross-coupling reaction employing two different catalyst systems or a single catalyst capable of sequentially promoting two different bond formations would be a highly efficient strategy.

C-H Activation: The methyl group at the C6 position and the C-H bond at the C5 position represent sites for direct C-H functionalization, a rapidly advancing field in organic synthesis. Directed or undirected catalytic C-H activation could install new functional groups, adding another layer of complexity and diversity to the accessible derivatives. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis could open new reaction pathways, such as the generation of a radical from the bromomethyl group for subsequent addition reactions, or novel coupling reactions at the chloride position. beilstein-journals.orgnih.gov

Exploration of Advanced Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the structural elements of all starting materials, are powerful tools for generating molecular complexity efficiently. nih.govresearchgate.net The bifunctional electrophilic nature of this compound makes it an ideal candidate for the design of novel MCRs.

Currently, there is no published research on the use of this specific compound in MCRs, representing a significant area for future exploration. Hypothetical MCRs could be designed where the molecule acts as a "linchpin," reacting sequentially with multiple nucleophilic partners. For example:

A three-component reaction could involve an amine nucleophile reacting at the bromomethyl site, followed by an in-situ palladium-catalyzed Suzuki coupling of the chloro-position with a boronic acid.

A more complex MCR could be envisioned where the initial product of an MCR undergoes a secondary cyclization involving the pyridine nitrogen or the methyl group.

Designing MCRs that leverage the unique reactivity of both the bromomethyl and chloro groups could lead to the rapid construction of complex, poly-substituted heterocyclic scaffolds that are difficult to access through traditional multi-step synthesis. vapourtec.com

Potential in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry aims to rapidly synthesize large numbers of related but structurally distinct molecules, known as a library, for high-throughput screening in drug discovery and materials science. The orthogonal reactivity of the two halogen sites in this compound makes it an excellent scaffold for combinatorial library development. beilstein-journals.org

A potential synthetic strategy would involve a two-dimensional diversification approach:

Step 1 (First Dimension of Diversity): A diverse set of nucleophiles (e.g., 20 different amines, thiols, or phenols) is reacted with the bromomethyl group of the starting scaffold, producing 20 unique intermediates.

Step 2 (Second Dimension of Diversity): The resulting pool of 20 intermediates, each still containing the chloro-substituent, is then subjected to a palladium-catalyzed cross-coupling reaction. By splitting the pool and reacting it with a second set of diverse building blocks (e.g., 20 different boronic acids), a library of 20 x 20 = 400 distinct final products can be generated.

This strategy allows for the systematic exploration of the chemical space around the core pyridine scaffold. The resulting libraries of compounds could be screened for various biological activities, identifying potential leads for new pharmaceuticals or agrochemicals. vapourtec.com

Applications in Flow Chemistry and Automated Synthetic Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, improved scalability, and amenability to automation. The synthesis and derivatization of this compound are well-suited for this technology.

Improved Safety and Control: The initial substitution at the highly reactive bromomethyl position can be exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for efficient heat dissipation, preventing runaway reactions and improving safety and product consistency.

Automated Sequential Synthesis: The two-step diversification strategy outlined for library synthesis is ideal for an automated flow chemistry platform. The starting material could be pumped through a first reactor coil with a specific nucleophile, and the output stream could be directly channeled into a second reactor coil containing a catalyst and a second coupling partner. This integrated approach would enable the rapid, automated, and unattended synthesis of a chemical library.

Telescoped Reactions: The synthesis of the scaffold itself, for instance via radical bromination of 2-chloro-3,6-dimethylpyridine, could be "telescoped" with its subsequent functionalization in a continuous, multi-step flow process without isolating intermediates. Industrial production of similar complex halogenated pyridines is already considering the use of flow reactors for efficiency and consistency.

The adoption of flow chemistry would accelerate research and development involving this versatile building block, enabling faster synthesis of derivatives and more rapid exploration of their potential applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.